molecular formula C20H15ClN4O4S B11039634 1-[6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No.: B11039634
M. Wt: 442.9 g/mol
InChI Key: MAWFODRPKQDLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(6-CHLORO-1,3-BENZODIOXOL-5-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a triazino-benzoxazepine core, and a chlorinated phenyl group

Preparation Methods

The synthesis of 1-[6-(6-CHLORO-1,3-BENZODIOXOL-5-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves multiple steps, starting from readily available precursors. The key steps typically include:

Properties

Molecular Formula

C20H15ClN4O4S

Molecular Weight

442.9 g/mol

IUPAC Name

1-[6-(6-chloro-1,3-benzodioxol-5-yl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C20H15ClN4O4S/c1-10(26)25-14-6-4-3-5-11(14)17-18(22-20(30-2)24-23-17)29-19(25)12-7-15-16(8-13(12)21)28-9-27-15/h3-8,19H,9H2,1-2H3

InChI Key

MAWFODRPKQDLHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC5=C(C=C4Cl)OCO5

Origin of Product

United States

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